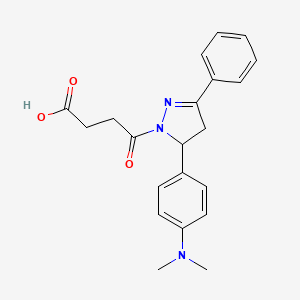
4-(5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-(5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a synthetic molecule known for its unique chemical structure, comprising a pyrazole ring, a dimethylamino phenyl group, and a keto acid moiety. This compound's structural features allow it to participate in various chemical reactions, making it valuable in scientific research and potential pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
Initial Preparation: : The synthesis of 4-(5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically begins with the preparation of the pyrazole ring. This can be achieved through the condensation of phenylhydrazine with an appropriate diketone under acidic or basic conditions.
Functionalization: : The 4-(dimethylamino)phenyl group can be introduced through electrophilic substitution reactions, employing reagents such as 4-(dimethylamino)benzaldehyde.
Final Steps: : The keto acid moiety is generally introduced via a Claisen condensation reaction, followed by acid hydrolysis to yield the final product.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic methods described above, optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reaction monitoring can enhance efficiency and safety during large-scale production.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions can target the keto group, converting it to a hydroxyl group, thus forming a secondary alcohol.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible at various positions on the pyrazole ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents (e.g., bromine) or nucleophiles (e.g., sodium methoxide).
Major Products
The major products formed from these reactions include N-oxides, secondary alcohols, and various substituted derivatives, each with potential distinct properties and applications.
科学研究应用
Chemistry
This compound serves as a versatile intermediate in the synthesis of more complex molecules, used in organic synthesis methodologies and materials science.
Biology and Medicine
In biological and medical research, derivatives of this compound are investigated for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Their ability to modulate biological pathways makes them candidates for drug development.
Industry
In industry, this compound and its derivatives are explored for use in the development of novel materials, including polymers and coatings with specific chemical resistances and mechanical properties.
作用机制
Molecular Targets and Pathways
The mechanism of action of 4-(5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves binding to specific proteins or enzymes, thereby altering their function. This interaction can inhibit or activate pathways involved in inflammation, cell proliferation, or microbial growth.
相似化合物的比较
Similar Compounds
4-(4-(Dimethylamino)phenyl)-4-oxobutanoic acid
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
5-(4-(Dimethylamino)phenyl)-3-phenylpyrazole-4-carboxylic acid
Uniqueness
What sets 4-(5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid apart is the combination of its functional groups, allowing for diverse chemical reactivity and biological activity, offering unique advantages in various applications.
属性
IUPAC Name |
4-[3-[4-(dimethylamino)phenyl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-23(2)17-10-8-16(9-11-17)19-14-18(15-6-4-3-5-7-15)22-24(19)20(25)12-13-21(26)27/h3-11,19H,12-14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLGVQKYHNEWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine](/img/structure/B2514139.png)
![N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2514142.png)
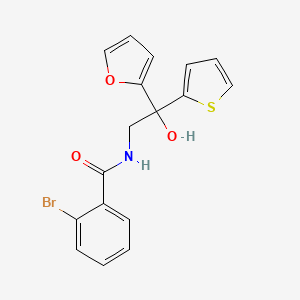
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylprop-1-en-1-yl]-N-methylaniline](/img/structure/B2514146.png)
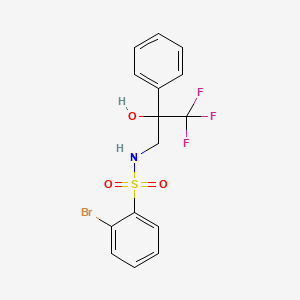
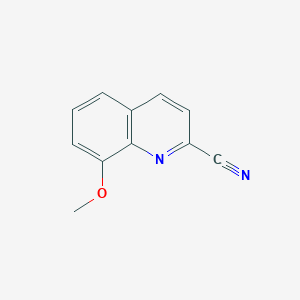
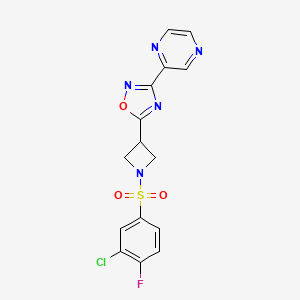
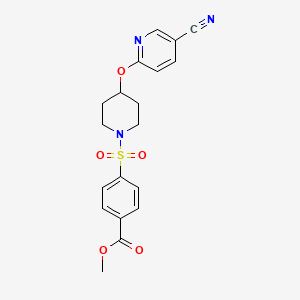
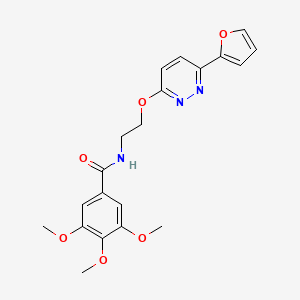
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate](/img/structure/B2514155.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2514156.png)
![2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B2514157.png)

![2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B2514160.png)
